4-[4-(Sec-butyl)phenoxy]aniline
Overview
Description
Preparation Methods
The synthesis of 4-[4-(Sec-butyl)phenoxy]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Chemical Reactions Analysis
4-[4-(Sec-butyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-[4-(Sec-butyl)phenoxy]aniline is used in various scientific research applications, including:
Chemistry: It is utilized in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Sec-butyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
4-[4-(Sec-butyl)phenoxy]aniline can be compared with other similar compounds, such as:
4-[4-(tert-Butyl)phenoxy]aniline: This compound has a tert-butyl group instead of a sec-butyl group, which can affect its chemical reactivity and physical properties.
4-[4-(Isopropyl)phenoxy]aniline: The presence of an isopropyl group can lead to differences in steric hindrance and electronic effects compared to the sec-butyl group.
4-[4-(Methyl)phenoxy]aniline: The smaller methyl group can result in different reactivity and solubility properties compared to the sec-butyl group.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
IUPAC Name |
4-(4-butan-2-ylphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-12(2)13-4-8-15(9-5-13)18-16-10-6-14(17)7-11-16/h4-12H,3,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCJIITSMGLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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